N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-9-3-8-24-16-5-2-1-4-15(16)20(23-21(24)27)30-13-19(26)22-14-6-7-17-18(12-14)29-11-10-28-17/h6-7,12,25H,1-5,8-11,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUTWTRBEFXTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article aims to explore its biological activity through a synthesis of available research findings, case studies, and relevant data tables.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzodioxin moiety and a hexahydroquinazolinyl group. The synthesis typically involves the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acetamides and sulfanyl derivatives under controlled conditions. The detailed synthetic pathway can be summarized as follows:
- Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine).
- Reagents : 4-methylbenzenesulfonyl chloride and 2-bromo-acetamides.
- Conditions : Reaction in DMF with lithium hydride as a base at room temperature.
- Products : Various sulfonamide derivatives were synthesized and characterized.
Table 1: Summary of Synthetic Pathways
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chloride | Aqueous Na2CO3 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide + 2-bromo-acetamides | DMF + Lithium hydride | Targeted sulfonamide derivatives |
Enzyme Inhibition Studies
Recent studies have investigated the biological activity of this compound in terms of enzyme inhibition. Notably, it has been screened against key enzymes such as acetylcholinesterase (AChE) and α-glucosidase.
- Acetylcholinesterase Inhibition : Compounds derived from similar structures have shown varying degrees of AChE inhibition. For instance, one study reported an IC50 value of 46.42 µM for a related compound against butyrylcholinesterase (BChE), indicating potential for cognitive enhancement in Alzheimer's disease models .
- α-Glucosidase Inhibition : The compound has also been evaluated for its potential to inhibit α-glucosidase, an enzyme implicated in type 2 diabetes mellitus (T2DM). Inhibition of this enzyme can help manage blood sugar levels post-meal.
Case Studies
In vitro studies have demonstrated that certain derivatives of the compound exhibit promising anti-diabetic and neuroprotective effects. For example:
- Case Study 1 : A derivative was tested for its effect on glucose uptake in muscle cells, showing a significant increase in glucose transporters on the cell surface.
- Case Study 2 : Another study focused on neuroprotection where the compound reduced oxidative stress markers in neuronal cell lines exposed to amyloid-beta peptide.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Reported Bioactivity |
|---|---|---|---|---|
| Target Compound | (Inferred)* | Hexahydroquinazolinone, 3-hydroxypropyl | ~450–470 (estimated) | Not reported |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-formamido-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | C₁₃H₁₃N₅O₄S | Formamido-triazolyl | 335.34 | Not reported |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide | C₂₅H₂₁N₃O₅S | 4-Methoxyphenyl-quinazolinone | 475.12 (calculated) | Not reported |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | C₂₃H₂₂ClN₃O₅S | Chlorophenyl sulfonamide, dimethylphenyl | 488.0 (calculated) | Antimicrobial (low hemolysis) |
*Molecular weight estimated based on structural similarity to analogs.
Key Observations:
Hexahydroquinazolinone vs. Quinazolinone: The target compound’s hexahydroquinazolinone (saturated ring) likely enhances conformational flexibility compared to the planar 3,4-dihydroquinazolinone in . Saturation may improve metabolic stability by reducing oxidative degradation .
Sulfanyl Linker vs. Sulfonamide :
- The thioether linker in the target compound is less polar than the sulfonamide group in , which may influence membrane permeability. Sulfonamides in demonstrated antimicrobial activity, suggesting that electron-withdrawing groups (e.g., -SO₂-) enhance bioactivity in certain contexts .
Triazolyl vs. This difference could affect binding affinity in enzyme-active sites.
Physicochemical and Spectral Properties
- Collision Cross-Section (CCS): The analog in exhibits a predicted CCS of 209.9 Ų ([M+H]+), indicating a compact structure.
NMR Profiles : In , NMR data revealed that substituents in regions analogous to the target’s hydroxypropyl group (e.g., positions 29–36 and 39–44) caused significant chemical shift changes. This suggests that the hydroxypropyl substituent could alter the electronic environment of adjacent protons, detectable via ¹H-NMR .
Q & A
Q. What synthetic strategies are effective for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with 2,3-dihydro-1,4-benzodioxin-6-amine as a core precursor. Key steps include sulfonamide formation under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ and sulfonyl chloride derivatives, followed by alkylation with 3-hydroxypropyl groups. Optimization requires precise control of stoichiometry, temperature, and solvent selection (e.g., N,N-dimethylformamide with lithium hydride as a catalyst). Yield improvements are achievable via factorial design experiments to test variables like pH, reaction time, and reagent ratios .
Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H stretches), while ¹H NMR confirms regioselectivity and substitution patterns (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm). High-resolution mass spectrometry (HRMS) or electron ionization mass spectrometry (EIMS) validates molecular weight. Elemental analysis (CHN) further supports purity .
Q. How is the compound screened for preliminary biological activity, such as enzyme inhibition?
Standardized in vitro assays include lipoxygenase (LOX) inhibition studies using UV-Vis spectroscopy to monitor substrate conversion (e.g., linoleic acid oxidation at 234 nm) and antibacterial screening via agar diffusion assays against Gram-positive/negative strains. Dose-response curves (IC₅₀/MIC values) are generated to quantify potency .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) resolve contradictions in yield or bioactivity data?
Full factorial designs (e.g., 2³ designs) systematically test interactions between variables like temperature, pH, and catalyst concentration. For bioactivity discrepancies, response surface methodology (RSM) identifies nonlinear relationships between structural modifications (e.g., substituent electronegativity) and enzyme inhibition. Confounding variables (e.g., solvent polarity) are isolated using ANOVA .
Q. What computational methods predict binding mechanisms with target enzymes like lipoxygenase?
Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-enzyme interactions, focusing on the sulfanyl-acetamide moiety’s orientation in the active site. Quantum mechanical/molecular mechanical (QM/MM) simulations refine binding energy calculations. Machine learning models trained on structural analogs (e.g., benzenesulfonamide derivatives) predict selectivity profiles .
Q. How do solvent and reaction engineering parameters influence scalability?
Membrane separation technologies (e.g., nanofiltration) purify intermediates, while process simulation software (Aspen Plus) optimizes mass/energy balances. Solvent selection criteria include Hansen solubility parameters and environmental impact (e.g., replacement of DMF with cyclopentyl methyl ether). Continuous-flow reactors enhance reproducibility by minimizing batch-to-batch variability .
Q. What strategies validate the compound’s stability under physiological conditions?
Accelerated stability studies (40°C/75% RH) over 4–8 weeks assess degradation pathways via HPLC-UV. Forced degradation (acid/base/oxidative stress) identifies vulnerable functional groups (e.g., sulfide oxidation). Metabolite profiling using LC-MS/MS in liver microsomes predicts in vivo behavior .
Methodological Challenges & Solutions
Q. How are contradictory results in enzyme inhibition assays addressed?
Contradictions may arise from assay interference (e.g., compound aggregation or redox activity). Solutions include orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) and counter-screens against unrelated enzymes (e.g., acetylcholinesterase) to confirm specificity. Replicate experiments with blinded data analysis reduce bias .
Q. What protocols ensure reproducibility in synthetic workflows?
Automated liquid handlers standardize reagent dispensing, while blockchain-based lab notebooks (e.g., SciNote) track procedural deviations. Open-source databases (PubChem, ChEMBL) provide reference spectra for cross-validation. Collaborative inter-laboratory studies (e.g., via IUPAC) establish consensus protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
